molecular formula C12H16N2 B13723446 3-(4-Methyl-3-indolyl)-1-propanamine

3-(4-Methyl-3-indolyl)-1-propanamine

Cat. No.: B13723446
M. Wt: 188.27 g/mol
InChI Key: OFNNDSAJFFRFLE-UHFFFAOYSA-N
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Description

3-(4-Methyl-3-indolyl)-1-propanamine is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-3-indolyl)-1-propanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methylindole.

    Alkylation: The 4-methylindole undergoes alkylation with a suitable alkylating agent, such as 3-chloropropanamine, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-3-indolyl)-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-(4-Methyl-3-indolyl)-1-propanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Indolyl)-1-propanamine: Lacks the methyl group on the indole ring.

    4-Methylindole: Does not have the propanamine group.

    Indole-3-acetic acid: Contains a carboxylic acid group instead of the propanamine group.

Uniqueness

3-(4-Methyl-3-indolyl)-1-propanamine is unique due to the presence of both the methyl group and the propanamine group on the indole ring

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-(4-methyl-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C12H16N2/c1-9-4-2-6-11-12(9)10(8-14-11)5-3-7-13/h2,4,6,8,14H,3,5,7,13H2,1H3

InChI Key

OFNNDSAJFFRFLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CCCN

Origin of Product

United States

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